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molecular formula C11H15N5 B1204440 N6-Cyclopentyl-9-methyladenine CAS No. 109292-91-3

N6-Cyclopentyl-9-methyladenine

Cat. No. B1204440
M. Wt: 217.27 g/mol
InChI Key: LZMRVYPPUVMKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05565566

Procedure details

To prepare N6 -cyclopenyl-9-methyl Adenine the following additional steps were taken. A mixture of 6-chloro-9-methyl Adenine (0.82 g) , cyclopentylamine (0.52 ml) , trimethylamine (0.53 ml) and ethanol. (60 ml), was refluxed for 24 hours. The solution was concentrated in vacuo to a yellow syrup. The syrup was passed through a C-18 column to give 0.78 g or 74% yield of with m.p. 108°-109° C. 1HNMR(Me2SO-d6): δ1-2 (m, 9 H); 3.7 (S, CH3); 7.6(d,NH); 8.1(S,1H); 8.2(S,1H).
Name
cyclopenyl 9-methyl Adenine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-chloro-9-methyl Adenine
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OC1C=CC(C([C:18]2[CH:23]=[CH:22][C:21](OC(C)=O)=[CH:20]C=2)=C2CCCCC2)=CC=1)=O.[CH3:28][N:29]1[CH:37]=[N:36][C:35]2[C:30]1=[N:31][CH:32]=[N:33][C:34]=2[NH2:38].C1(N)CCCC1.CN(C)C>C(O)C>[CH:21]1([NH:38][C:34]2[N:33]=[CH:32][N:31]=[C:30]3[C:35]=2[N:36]=[CH:37][N:29]3[CH3:28])[CH2:20][CH2:18][CH2:23][CH2:22]1 |f:0.1|

Inputs

Step One
Name
cyclopenyl 9-methyl Adenine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C.CN1C2=NC=NC(=C2N=C1)N
Step Two
Name
6-chloro-9-methyl Adenine
Quantity
0.82 g
Type
reactant
Smiles
Name
Quantity
0.52 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0.53 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(60 ml), was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to a yellow syrup
CUSTOM
Type
CUSTOM
Details
to give 0.78 g or 74% yield of with m.p. 108°-109° C

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)NC1=C2N=CN(C2=NC=N1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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